molecular formula C19H19BrN2O B12635754 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one CAS No. 919291-55-7

9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one

Cat. No.: B12635754
CAS No.: 919291-55-7
M. Wt: 371.3 g/mol
InChI Key: FOHMTHSDHFNRID-UHFFFAOYSA-N
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Description

9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a bromine atom at the 9th position and a piperidin-1-ylmethyl group at the 6th position of the benzo[h]isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzo[h]isoquinolinone precursor, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[h]isoquinolinones.

Scientific Research Applications

9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-benzo[de]isoquinolin-1,3(2H)-dione
  • 9-Chloro-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one

Uniqueness

9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is unique due to the specific positioning of the bromine atom and the piperidin-1-ylmethyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

919291-55-7

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

9-bromo-6-(piperidin-1-ylmethyl)-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C19H19BrN2O/c20-15-4-5-16-14(12-22-8-2-1-3-9-22)10-13-6-7-21-19(23)18(13)17(16)11-15/h4-7,10-11H,1-3,8-9,12H2,(H,21,23)

InChI Key

FOHMTHSDHFNRID-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br

Origin of Product

United States

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